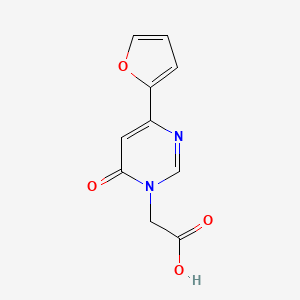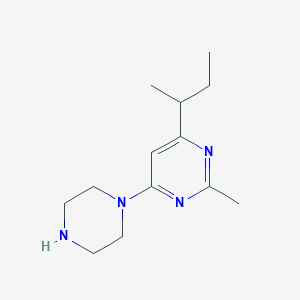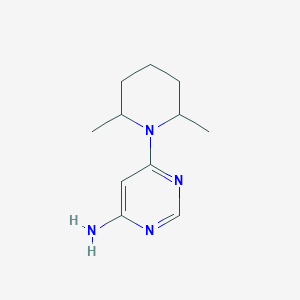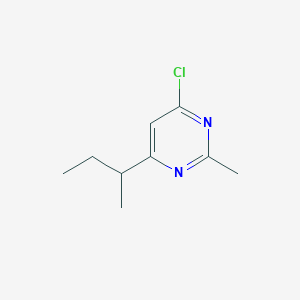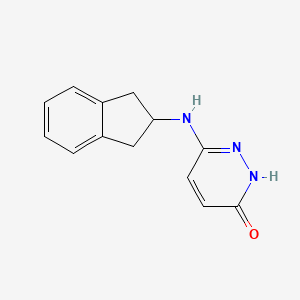
6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol
描述
6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol is a useful research compound. Its molecular formula is C13H13N3O and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is known that pyridazinone derivatives, which include this compound, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Pyridazinone derivatives are known to interact with their targets, leading to a wide range of physiological effects .
Biochemical Pathways
Pyridazinone derivatives have been shown to impact a variety of biochemical pathways, leading to diverse pharmacological activities .
Result of Action
Pyridazinone derivatives have been shown to possess a wide range of pharmacological activities .
生化分析
Biochemical Properties
6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response. Additionally, it interacts with various receptors, such as the G-protein coupled receptors, modulating their signaling pathways. These interactions highlight the compound’s potential as a therapeutic agent for inflammatory and pain-related conditions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, it affects the expression of genes involved in the inflammatory response, thereby reducing the production of pro-inflammatory cytokines. These cellular effects underscore the compound’s potential in treating inflammatory diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of cyclooxygenase enzymes, inhibiting their activity and thereby reducing the production of prostaglandins, which are mediators of inflammation. Additionally, it interacts with G-protein coupled receptors, modulating their signaling pathways and leading to changes in gene expression. These molecular interactions provide a detailed understanding of how the compound exerts its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its activity for extended periods. It undergoes gradual degradation, leading to a decrease in its efficacy over time. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in reducing inflammation and pain. These temporal effects highlight the importance of considering the stability and degradation of the compound in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that there is a threshold dose beyond which the compound’s therapeutic benefits are outweighed by its toxic effects. Therefore, careful dosage optimization is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels. The compound’s metabolism also affects its pharmacokinetics, including its absorption, distribution, and elimination. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic efficacy and minimizing potential adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Additionally, it binds to plasma proteins, which influences its distribution and bioavailability. These transport and distribution mechanisms play a crucial role in determining the compound’s therapeutic efficacy and safety profile .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors. Additionally, it can be transported to specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular processes. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .
属性
IUPAC Name |
3-(2,3-dihydro-1H-inden-2-ylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13-6-5-12(15-16-13)14-11-7-9-3-1-2-4-10(9)8-11/h1-6,11H,7-8H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQJWXVBTDLORB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC3=NNC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








